molecular formula C14H22N6O3 B2784601 tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate CAS No. 2344692-57-3

tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate

Cat. No.: B2784601
CAS No.: 2344692-57-3
M. Wt: 322.369
InChI Key: PSLZWYUVXMVEIK-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate is a piperazine-based compound featuring a pyrazine core substituted with a hydroxycarbamimidoyl group and a tert-butoxycarbonyl (Boc)-protected piperazine ring. This structure is designed to combine the conformational flexibility of piperazine with the hydrogen-bonding and metal-chelating capabilities of the hydroxycarbamimidoyl moiety. Its synthesis likely involves coupling reactions between a brominated pyrazine precursor and tert-butyl piperazine-1-carboxylate, followed by functionalization with hydroxylamine derivatives to introduce the hydroxycarbamimidoyl group .

The Boc group enhances solubility and stability during synthetic workflows, while the pyrazine-heterocycle contributes to π-π stacking interactions and electronic modulation.

Properties

IUPAC Name

tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3/c1-14(2,3)23-13(21)20-6-4-19(5-7-20)11-9-16-10(8-17-11)12(15)18-22/h8-9,22H,4-7H2,1-3H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLZWYUVXMVEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(N=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-[(Z)-N’-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the piperazine moiety. The final step involves the addition of the tert-butyl group to the piperazine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-[(Z)-N’-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C14_{14}H20_{20}N4_{4}O3_{3}
  • Molecular Weight: 288.34 g/mol
  • IUPAC Name: tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate

Anticancer Research

This compound has been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Breast Cancer

In a recent study, this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effectiveness at low concentrations. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential for further development as an anticancer agent .

Neuroprotective Effects

Research has shown that compounds similar to this compound exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Alzheimer's Disease

In vitro studies have illustrated that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in Alzheimer’s pathology. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could be further explored as a potential antimicrobial agent, particularly in drug-resistant infections .

Role in Metabolic Disorders

The compound's structural features suggest possible interactions with metabolic pathways, particularly those involving amino acids and neurotransmitter synthesis.

Case Study: Diabetes Mellitus

Research indicates that this compound may modulate insulin sensitivity and glucose metabolism, presenting a novel approach to managing diabetes through pharmacological intervention .

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-[(Z)-N’-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Heterocycle Substituents Key Features Reference
tert-butyl 4-[3-chloro-5-[(Z)-N′-hydroxycarbamimidoyl]-2-pyridyl]piperazine-1-carboxylate (41) Pyridine Chloro, hydroxycarbamimidoyl at positions 3 and 5 Enhanced electrophilicity due to chloro substitution; potential for halogen bonding
tert-butyl(R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate (3r) Pyridine Ferrocenylethyl group at pyridine position 5 Redox-active ferrocene moiety; applications in catalysis and electrochemical sensing
tert-butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate Pyrimidine Aminopyrimidinyl-methyl group, 2-hydroxyphenyl Intramolecular O–H⋯N hydrogen bond; supramolecular tape formation via π–π interactions
tert-butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate (C23) Pyrazine Thiazole at position 3 Thiazole’s sulfur atom enhances polarizability; potential for heteroaromatic interactions
(E)-tert-butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate Piperazine Hydroxycarbamimidoyl directly attached to piperazine Simplified structure with strong hydrogen-bonding networks; absence of aromatic heterocycles

Biological Activity

Tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a pyrazine moiety and a hydroxycarbamimidoyl group. The presence of these functional groups is critical for its biological activity, influencing both solubility and interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their effects through modulation of specific receptors or enzymes. For instance, studies have shown that related piperazine derivatives can act as antagonists at various receptor sites, including serotonin and adrenergic receptors, which are crucial for neurotransmission and other physiological processes .

Antiparasitic Activity

One significant area of research involves the antiparasitic properties of this compound. In vitro assays have demonstrated its effectiveness against Plasmodium falciparum, the causative agent of malaria. For example, compounds with similar structures have shown EC50 values in the low micromolar range, indicating potent activity .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated. Data suggest that while it exhibits antiparasitic activity, there is a need to balance efficacy with cytotoxicity to ensure safety for potential therapeutic applications. The cytotoxicity profile is often assessed using various cell lines, providing insights into the safety margins of the compound .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Derivatives : A study focusing on piperazine derivatives highlighted that modifications at specific positions significantly influenced both receptor affinity and biological activity. The most effective derivatives were identified as having specific substitutions that enhanced their interaction with target receptors .
  • Antiparasitic Screening : In a collaborative virtual screening effort, compounds structurally akin to this compound were evaluated for their ability to clear parasites from infected cells. Results indicated that certain modifications led to improved potency and selectivity against T. cruzi and P. falciparum .

Data Tables

Compound NameTargetEC50 (μM)Cytotoxicity (μM)Notes
This compoundP. falciparum0.1520Effective against malaria
Related Piperazine DerivativehA1 Receptor0.2750High affinity for receptor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-[5-(N'-hydroxycarbamimidoyl)pyrazin-2-yl]piperazine-1-carboxylate, and how do reaction conditions impact yield?

  • Methodology: The synthesis typically involves coupling a pyrazine derivative with a tert-butyl-protected piperazine. For example, tert-butyl piperazine-1-carboxylate can react with halogenated pyrazine intermediates under microwave irradiation (100°C, 3 hours) using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and aqueous sodium carbonate . Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) yields ~91% product . Lower yields (e.g., 7.05 mmol) may arise from inefficient coupling or side reactions, necessitating optimization of solvent (THF vs. DMSO), base (triethylamine), and temperature .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology: Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions. For example, 1^1H NMR in CDCl3_3 reveals characteristic peaks: δ 8.33 ppm (pyrazine protons) and 1.46 ppm (tert-butyl group) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 372.2 [M+H]+^+) . High-Performance Liquid Chromatography (HPLC) monitors purity (>95% recommended for biological assays) .

Q. How does the hydroxycarbamimidoyl group influence the compound’s reactivity in aqueous environments?

  • Methodology: The hydroxycarbamimidoyl group (-NH-C(=NH)-OH) enhances hydrogen-bonding potential, affecting solubility and stability. In acidic conditions, the group may protonate, altering electronic properties of the pyrazine ring. Reactivity studies in buffered solutions (pH 4–10) with UV-Vis spectroscopy can track degradation or tautomerization .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in NMR assignments for this compound?

  • Methodology: Single-crystal X-ray diffraction (e.g., monoclinic P21_1/n space group) provides unambiguous confirmation of molecular conformation. For instance, torsional angles (e.g., 25.61° between aromatic rings) and intramolecular hydrogen bonds (O–H⋯N, 2.70 Å) validate NMR-derived structures . Discrepancies in proton splitting (e.g., piperazine ring protons) can be resolved by comparing experimental NMR with density functional theory (DFT)-calculated chemical shifts .

Q. What strategies mitigate low yields in coupling reactions involving the pyrazine moiety?

  • Methodology: Low yields (<30%) often stem from steric hindrance or electron-deficient pyrazine rings. Strategies include:

  • Using Buchwald-Hartwig conditions with Xantphos ligands to enhance palladium catalyst efficiency .
  • Pre-activating the pyrazine with trimethylsilyl chloride to improve electrophilicity .
  • Screening solvents (DMF, THF) to stabilize intermediates .

Q. How does the tert-butyl group affect the compound’s pharmacokinetic properties in vitro?

  • Methodology: The tert-butyl carbamate increases lipophilicity (logP ~2.5 predicted), enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies with deprotected analogs (piperazine-HCl salts) using Caco-2 cell monolayers quantify permeability (Papp_{app}) . Metabolic stability assays in liver microsomes assess susceptibility to esterase cleavage .

Q. What structural features drive its bioactivity against bacterial targets like S. aureus?

  • Methodology: The hydroxycarbamimidoyl group mimics enzyme substrates (e.g., phosphoglycerate dehydrogenase inhibitors), enabling competitive binding. SAR studies show replacing the pyrazine with pyrimidine reduces activity by 50%, highlighting the role of nitrogen positioning . Minimum inhibitory concentration (MIC) assays and molecular docking (e.g., PDB: 4OXB) identify key interactions with bacterial active sites .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under basic conditions?

  • Analysis: Stability variations may arise from differences in solvent (e.g., DMSO vs. ethanol) or trace metal contaminants. Accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring reveal that tert-butyl deprotection occurs at pH >10, forming piperazine-HCl derivatives . Contradictory data in aqueous buffers vs. organic solvents underscore the need for standardized testing protocols .

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